molecular formula C10H9ClN2OS B8407927 7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid ethylamide

7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid ethylamide

Cat. No. B8407927
M. Wt: 240.71 g/mol
InChI Key: SBEBUKQABIZYHR-UHFFFAOYSA-N
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Patent
US06964961B2

Procedure details

The title compound was prepared from ethylamine and lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate by a procedure analogous to Example 1B. MS: n.d.; HPLC Rf: 4.18 min; HPLC purity: 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[Cl:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([C:14]([O-])=[O:15])[S:13][C:6]=12.[Li+]>>[CH2:1]([NH:3][C:14]([C:12]1[S:13][C:6]2[C:7](=[N:8][CH:9]=[CH:10][C:5]=2[Cl:4])[CH:11]=1)=[O:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C1=CC2=NC=CC(=C2S1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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